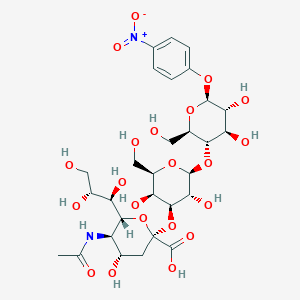

Neu5Ac|A(2-3)Gal|A(1-4)Glc-|A-pNP

Description

Overview of Sialic Acids and Glycosidic Linkages in Glycobiological Recognition

Sialic acids are a diverse family of nine-carbon acidic monosaccharides typically found at the outermost ends of N-glycans, O-glycans, and glycosphingolipids. nih.govnih.govrsc.orgrsc.org Their terminal position and negative charge at physiological pH make them key players in a vast array of molecular and cellular interactions. oup.comresearchgate.net The diversity of sialic acids is further amplified by the various glycosidic linkages that connect them to the underlying sugar chains. The most common linkages are α(2-3) or α(2-6) to galactose (Gal) residues and α(2-6) to N-acetylgalactosamine (GalNAc) residues. nih.govnih.gov These specific linkages are crucial for recognition by a wide range of proteins, including lectins, antibodies, and microbial adhesins. nih.govfrontiersin.orgtandfonline.com

The specific type of sialic acid and its linkage can determine whether it acts as a recognition site or a biological mask. researchgate.netnih.gov As a recognition site, sialylated glycans can mediate cell-cell adhesion, signaling, and host-pathogen interactions. nih.govfrontiersin.orgfrontiersin.org For instance, the influenza virus hemagglutinin protein specifically recognizes sialic acids with either α(2-3) or α(2-6) linkages, influencing the virus's host and tissue tropism. rsc.orgtandfonline.com Conversely, as a biological mask, the dense layer of negatively charged sialic acids on cell surfaces can prevent recognition by shielding underlying glycan structures, contributing to the concept of "self" and protecting cells from clearance by the immune system. researchgate.netnih.gov

Functional Importance of Terminal Sialylation in Cellular and Molecular Processes

Terminal sialylation, the addition of sialic acid to the end of a glycan chain, is a critical post-translational modification that profoundly influences a wide range of cellular and molecular functions. frontiersin.orgresearchgate.net This modification is involved in regulating immune responses, cell adhesion, signal transduction, and the stability of glycoproteins. frontiersin.orghorizondiscovery.comnih.gov

In the immune system, sialylation plays a dual role. The presence of sialic acids on host cells is recognized by sialic acid-binding immunoglobulin-like lectins (Siglecs), which are inhibitory receptors on immune cells that help to distinguish "self" from "non-self" and prevent autoimmune reactions. frontiersin.orgmdpi.com Conversely, aberrant sialylation patterns on cancer cells can contribute to immune evasion by engaging these inhibitory Siglecs. frontiersin.orgmdpi.com

Terminal sialylation is also crucial for modulating cell adhesion. For example, the sialyl-Lewis X (sLeX) antigen, a sialylated and fucosylated tetrasaccharide, is a key ligand for selectins, a family of adhesion molecules involved in the recruitment of leukocytes to sites of inflammation and in cancer metastasis. mdpi.commdpi.com The interaction between selectins and sLeX facilitates the rolling of leukocytes on the endothelial lining of blood vessels, a critical step in the inflammatory response. mdpi.com

Furthermore, sialylation affects the function and stability of many proteins. For instance, the sialylation of immunoglobulin G (IgG) antibodies can switch their function from pro-inflammatory to anti-inflammatory. nih.govresearchgate.net

Properties

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N2O21/c1-10(35)30-17-13(36)6-29(28(43)44,51-24(17)18(38)14(37)7-32)52-25-19(39)15(8-33)48-27(22(25)42)50-23-16(9-34)49-26(21(41)20(23)40)47-12-4-2-11(3-5-12)31(45)46/h2-5,13-27,32-34,36-42H,6-9H2,1H3,(H,30,35)(H,43,44)/t13-,14+,15+,16+,17+,18+,19-,20+,21+,22+,23+,24+,25-,26+,27-,29-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAYUELCHMANGW-XZROMOIBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N2O21 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymological Applications of Neu5acα 2 3 Galβ 1 4 Glc Pnp As a Substrate

Characterization of Sialidase (Neuraminidase) Activity and Specificity

The primary application of Neu5Acα(2-3)Galβ(1-4)Glc-pNP is in the characterization of sialidases. These enzymes catalyze the cleavage of terminal sialic acid residues from glycoconjugates. nih.gov The release of the pNP group, which is yellow and absorbs light at a specific wavelength, provides a direct measure of enzyme activity. nih.gov

Determination of Enzyme Kinetic Parameters (K_m, k_cat) with Neu5Acα(2-3)Galβ(1-4)Glc-pNP

The use of Neu5Acα(2-3)Galβ(1-4)Glc-pNP allows for the determination of key kinetic parameters, such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat), which are crucial for understanding enzyme efficiency and substrate affinity. For instance, studies with human cytosolic sialidase NEU2 have shown that it can cleave α2–3-linked sialosides. nih.gov The K_m value for NEU2 with a similar substrate, Neu5Acα2–3GalβpNP, was determined to be 1.0 ± 0.2 mM, with a corresponding k_cat/K_m value of 0.44 s⁻¹mM⁻¹. nih.gov While specific kinetic data for Neu5Acα(2-3)Galβ(1-4)Glc-pNP with various sialidases are found across numerous studies, a compiled table provides a comparative overview.

Table 1: Apparent Kinetic Parameters of Various Sialidases with pNP-Sialosides This table presents a compilation of kinetic data from various sources and may not represent a direct comparison under identical experimental conditions.

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) | Source |

|---|---|---|---|---|---|

| Human NEU2 | Neu5Acα2–3GalβpNP | 1.0 ± 0.2 | - | 0.44 | nih.gov |

| LnbB | p-NP-LNB | 0.162 ± 0.034 | 25 ± 3 | 154,000 | tdx.cat |

Influence of Reaction Conditions on Hydrolytic Activity (e.g., pH, Temperature)

The hydrolytic activity of sialidases is significantly influenced by reaction conditions such as pH and temperature. The optimal conditions often vary depending on the source of the enzyme. For example, human cytosolic sialidase NEU2 exhibits optimal activity at pH 5.0 in MES buffer when using α2–3-linked sialoside substrates. nih.gov Its activity is confined to a narrow pH range of 4.5 to 6.5. nih.gov In contrast, sialidase from Arthrobacter ureafaciens is typically assayed at pH 4.8 in a sodium acetate (B1210297) buffer. nih.gov The optimal temperature for most sialidase assays is 37°C. nih.govescholarship.org However, some studies have investigated a range of temperatures, from 30°C to 60°C, to determine the thermal stability and optimal temperature for specific enzymes. asm.org

Table 2: Optimal Reaction Conditions for Various Sialidases

| Enzyme | Optimal pH | Optimal Temperature (°C) | Source |

|---|---|---|---|

| Human NEU2 | 5.0 | 37 | nih.gov |

| Arthrobacter ureafaciens Sialidase | 4.8 | 37 | nih.gov |

| Clostridium perfringens Sialidase | 5.0 | 37 | nih.gov |

| Bacteroides fragilis BfGH33C | 6.5 | 50 | asm.org |

Comparative Studies with Natural Sialylated Oligosaccharides and Other pNP-Sialosides

Neu5Acα(2-3)Galβ(1-4)Glc-pNP is frequently used in comparative studies to assess the substrate specificity of sialidases. nih.govrsc.org These studies often compare the hydrolysis rates of this synthetic substrate with those of natural sialylated oligosaccharides, such as 3'-sialyllactose (B164678) (Neu5Acα(2-3)Galβ(1-4)Glc), and other pNP-sialosides with different linkages (e.g., α2-6) or modified sialic acids. researchgate.netnih.gov Such comparisons are critical for understanding how the structure of the glycan portion of the substrate affects enzyme recognition and catalysis. For example, some sialidases show a strict preference for the α2-3 linkage, while others can cleave both α2-3 and α2-6 linkages. nih.govrsc.orgdtu.dk The presence of the pNP group can sometimes influence the kinetic parameters compared to the natural substrate, highlighting the importance of using a range of substrates for a comprehensive characterization of enzyme specificity. dtu.dk

Investigation of Beta-Galactosidase Activity and Substrate Recognition

While primarily a sialidase substrate, Neu5Acα(2-3)Galβ(1-4)Glc-pNP can also be utilized in coupled assays to investigate the activity of β-galactosidases.

Hydrolysis of the Gal-Glc Linkage and pNP Release Mechanism

In a coupled assay, a sialidase is first used to remove the terminal Neu5Ac residue from Neu5Acα(2-3)Galβ(1-4)Glc-pNP, generating Galβ(1-4)Glc-pNP (Lac-pNP). nih.gov This product then serves as a substrate for β-galactosidase, which hydrolyzes the β(1-4) linkage between galactose and glucose, ultimately releasing the pNP chromophore. nih.govresearchgate.net The rate of pNP release in this sequential reaction is dependent on the activity of both enzymes. This method allows for the indirect measurement of β-galactosidase activity on a substrate that is initially masked by a sialic acid residue.

Efficacy of Neu5Acα(2-3)Galβ(1-4)Glc-pNP as a Ligand in Enzyme Assays

The utility of Neu5Acα(2-3)Galβ(1-4)Glc-pNP extends to its use as a ligand in enzyme assays designed to screen for and characterize sialidase activity in a high-throughput format. nih.govrsc.org In these assays, the substrate is incubated with a sialidase and an excess of β-galactosidase. nih.gov If the sialidase is active, it cleaves the sialic acid, exposing the galactosyl residue and allowing the β-galactosidase to rapidly hydrolyze the remaining pNP-glycoside, leading to a colorimetric signal. nih.gov This approach is particularly useful for screening libraries of potential sialidase inhibitors or for characterizing the substrate specificity of newly discovered sialidases against a panel of different sialylated pNP-glycosides. nih.govrsc.org

Development and Screening of Glycosidase and Sialic acid Transporter Inhibitors

The chromogenic substrate Neu5Acα(2-3)Galβ(1-4)Glc-pNP is a valuable tool in the development and high-throughput screening of inhibitors for sialidases (neuraminidases), enzymes that cleave terminal sialic acid residues from glycoconjugates. The p-nitrophenyl (pNP) group allows for a colorimetric assay where the release of p-nitrophenol upon enzymatic cleavage can be quantified spectrophotometrically. This facilitates the efficient screening of large libraries of potential inhibitors. nih.govresearchgate.netrsc.org While primarily used for sialidase assays, the principles of using such tagged substrates can be adapted for developing assays for other glycosidases and transporter proteins.

Structure-Activity Relationship (SAR) Studies of Sialic Acid Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. By systematically modifying the structure of a lead compound, researchers can identify the chemical moieties responsible for biological activity. In the context of sialidase inhibitors, numerous studies have explored the SAR of sialic acid derivatives.

Modifications to the sialic acid scaffold have been extensively investigated to enhance inhibitory activity. For instance, fluorination at the C-3 position of sialic acid has been a common strategy to create potent sialidase inhibitors. researchgate.net Further modifications at other positions, such as the C-4, C-5, C-8, and C-9, have been explored to improve efficacy and selectivity. researchgate.netnih.gov

Studies have shown that modifications at the C-5 position of 3-fluoro-sialic acid can significantly impact inhibitory potency. A systematic substitution of the N-acetamide group at C-5 with carbamates, S-thiocarbamates, ureas, and thioureas revealed a clear SAR. The inhibitory potency was found to follow the order: carbamate (B1207046) > S-thiocarbamate > thiourea (B124793) > urea (B33335) > amide. nih.gov This suggests that the nature of the substituent at C-5 plays a critical role in the interaction with the enzyme's active site.

The glycerol (B35011) side chain of sialic acid (C-7, C-8, C-9) is another key area for modification. Truncation of this side chain or the introduction of modifications can lead to a decrease in inhibitory potency, though this can sometimes be compensated for by modifications at the C-5 position. nih.govnih.gov Small modifications at the C-9 position are generally tolerated, whereas the C-8 position appears to be less amenable to changes. nih.gov

These SAR studies, often employing screening assays with substrates like Neu5Acα(2-3)Galβ(1-4)Glc-pNP, provide a rational basis for designing more effective and selective glycosidase inhibitors. The data gathered from these studies are instrumental in building predictive models for inhibitor design.

| Modification Position | Substituent | Impact on Inhibitory Potency | Reference |

| C-3 | Fluorine | Generally increases potency | researchgate.net |

| C-5 | Carbamate | Increased potency compared to amide | nih.gov |

| C-5 | S-Thiocarbamate | More potent than thiourea, urea, and amide | nih.gov |

| C-5 | Thiourea | More potent than urea and amide | nih.gov |

| C-5 | Urea | More potent than amide | nih.gov |

| C-8 | Modifications | Generally not well-tolerated | nih.gov |

| C-9 | Small modifications | Generally tolerated | nih.gov |

Rational Design of Inhibitors Targeting Bacterial Sialic Acid Uptake Systems

Many pathogenic bacteria rely on scavenging sialic acid from their host to survive and evade the immune system. They utilize specific transporter systems, such as the tripartite ATP-independent periplasmic (TRAP) transporters, to internalize sialic acid. rsc.org Targeting these bacterial sialic acid uptake systems with specific inhibitors presents a promising anti-infective strategy.

The rational design of inhibitors for these transporters often begins with the natural substrate, sialic acid, as a template. The goal is to create analogues that bind to the transporter with high affinity but are not translocated, thereby blocking the uptake of natural sialic acid. Knowledge of the three-dimensional structure of the sialic acid-binding component of the transporter is invaluable for structure-based drug design.

One approach involves modifying the sialic acid scaffold at various positions to create derivatives that can act as competitive inhibitors. For example, derivatives of 3-fluorosialic acid have been investigated as inhibitors of sialic acid uptake in bacteria like Nontypeable Haemophilus influenzae (NTHi). nih.gov Unprotected sialic acid inhibitors have been shown to be actively taken up by the TRAP transporter in NTHi, leading to the inhibition of lipooligosaccharide (LOS) sialylation. nih.gov

The design process also considers the differences between bacterial and host cell transporters to ensure selectivity and minimize off-target effects. For instance, peracetylated sialic acid inhibitors can passively diffuse across host cell membranes but are not taken up by NTHi, demonstrating a basis for selective targeting. nih.gov

The development of high-throughput screening assays is essential for identifying potent and selective inhibitors from large compound libraries. While assays using chromogenic substrates like Neu5Acα(2-3)Galβ(1-4)Glc-pNP are primarily designed for glycosidases, the principles can be adapted. For instance, a competitive binding assay could be developed where the displacement of a labeled sialic acid analogue from the transporter's binding protein by a potential inhibitor is measured.

The following table summarizes key considerations in the rational design of inhibitors for bacterial sialic acid uptake systems.

| Design Strategy | Rationale | Example/Target | Reference |

| Substrate Analogues | Competitive inhibition of the transporter's binding protein. | 3-Fluorosialic acid derivatives for NTHi TRAP transporter. | nih.gov |

| Structure-Based Design | Utilizing the 3D structure of the binding protein to design high-affinity ligands. | Targeting the sialate-binding protein (SiaP) of TRAP transporters. | rsc.org |

| Selective Delivery | Exploiting differences in uptake mechanisms between bacterial and host cells. | Peracetylated vs. unprotected sialic acid inhibitors for selectivity against NTHi. | nih.gov |

Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| Neu5Acα(2-3)Galβ(1-4)Glc-pNP | p-Nitrophenyl 5-acetamido-3,5-dideoxy-D-glycero-α-D-galacto-non-2-ulopyranosylonate-(2→3)-β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside |

| 3-Fluoro-sialic acid | 3-Fluoro-N-acetylneuraminic acid |

| NTHi | Nontypeable Haemophilus influenzae |

| TRAP transporter | Tripartite ATP-independent periplasmic transporter |

| LOS | Lipooligosaccharide |

| SiaP | Sialic acid-binding periplasmic protein |

Glycan Recognition and Molecular Interaction Studies Involving Neu5acα 2 3 Galβ 1 4 Glc Pnp

Lectin-Glycan Interaction Analysis

The specific structural arrangement of Neu5Acα(2-3)Galβ(1-4)Glc-pNP makes it an ideal probe for investigating the binding specificities of lectins that recognize terminal α2,3-linked sialic acids.

Probing Lectin Specificity for α2,3-Sialylated Lactose (B1674315) Sequences (e.g., Maackia amurensis Lectin (MAL))

The leukoagglutinin from the seeds of Maackia amurensis (MAL), also referred to as MAA or MAL I, exhibits a strong preference for oligosaccharides containing the terminal sequence Neu5Acα(2-3)Galβ(1-4)Glc(NAc). nih.govnih.gov Early studies demonstrated that leukoagglutination by MAL is effectively inhibited by 2,3-sialyllactose (NeuAcα2,3Galβ1,4Glc) at low concentrations, whereas 2,6-sialyllactose, lactose, or free sialic acid show no inhibitory effect. nih.gov This highlights the lectin's specific requirement for the α2,3-linkage between sialic acid and galactose. The presence of the p-nitrophenyl group in Neu5Acα(2-3)Galβ(1-4)Glc-pNP provides a convenient method for detecting and quantifying these binding interactions in various assay formats.

The three-dimensional structure of MAL in complex with sialyllactose reveals a deep carbohydrate-binding cleft that accommodates all three sugar residues. rcsb.org The central galactose residue occupies the primary binding site, while the carboxyl group of the sialic acid forms a salt bridge with a lysine (B10760008) side chain, and the glucose residue is docked between two tyrosine aromatic rings. rcsb.org This detailed structural understanding underscores the precise molecular recognition that governs the interaction between MAL and the Neu5Acα(2-3)Galβ(1-4)Glc sequence.

Characterization of Binding Affinities and Linkage Preferences

Studies have consistently shown that MAL has the greatest affinity for the trisaccharide sequence Neu5Ac/Gcα2,3Galβ1,4GlcNAc/Glc. nih.gov The interaction is highly dependent on the integrity of this three-sugar unit; replacement of the β1,4-linkage with a β1,3-linkage abrogates binding. nih.gov While the core trisaccharide is the primary determinant for binding, the nature of the aglycone (the non-carbohydrate portion) can influence the interaction. The pNP group in Neu5Acα(2-3)Galβ(1-4)Glc-pNP serves as a useful reporter without significantly interfering with the fundamental binding event.

Frontal affinity chromatography (FAC) has been employed to quantify the binding affinities of various lectins for a library of oligosaccharides, including those containing the Neu5Acα(2-3)Galβ(1-4)Glc structure. While specific dissociation constant (Kd) values for Neu5Acα(2-3)Galβ(1-4)Glc-pNP are not always explicitly reported in comparative studies, the relative affinities clearly demonstrate the preference of MAL for α2,3-sialylated structures over other linkages.

| Lectin | Preferred Ligand Structure | Key Findings |

| Maackia amurensis Leukoagglutinin (MAL/MAL I) | Neu5Acα(2-3)Galβ(1-4)Glc(NAc) nih.govnih.gov | Strong preference for α2,3-linked sialic acid. nih.gov Binding is dependent on the trisaccharide structure, including the β1,4-linkage. nih.gov |

| Maackia amurensis Hemagglutinin (MAH/MAL II) | Siaα2-3Galβ1-3GalNAc nih.govbio-world.com | Binds preferentially to O-linked glycans. nih.gov |

Exploration of Sialic Acid-Binding Immunoglobulin-type Lectins (Siglecs) Interactions

Siglecs are a family of I-type lectins expressed on the surface of immune cells that recognize sialic acid-containing glycans and play crucial roles in regulating immune responses. nih.gov The compound Neu5Acα(2-3)Galβ(1-4)Glc-pNP and its structural analogs are instrumental in dissecting the binding preferences of this important receptor family.

Specificity of Siglec Subfamilies for Sialylated Ligands

The Siglec family is diverse, with individual members exhibiting distinct preferences for the linkage of sialic acid to the underlying glycan chain. nih.gov For instance, CD22 (Siglec-2) shows a strong preference for α2,6-linked sialic acids, while other Siglecs, such as Siglec-7 and Siglec-9, can recognize both α2,3- and α2,6-linked sialosides, albeit with varying affinities. nih.govacs.org Glycan array studies, which often include probes like Neu5Acα(2-3)Galβ(1-4)Glc, have been pivotal in mapping the binding profiles of different Siglecs. nih.gov These studies reveal that while the terminal sialic acid is a primary recognition determinant, the underlying glycan structure also contributes to the specificity and affinity of the interaction. For example, some Siglecs show enhanced binding to more complex structures like sialyl Lewis X, which contains the Neu5Acα(2-3)Galβ(1-4)GlcNAc core. acs.org

Mechanisms of Sialoside Recognition by Siglecs

The recognition of sialosides by Siglecs is mediated by a conserved arginine residue within the V-set immunoglobulin-like domain, which forms a salt bridge with the carboxylate group of sialic acid. nih.gov The surrounding amino acid residues in the binding pocket create additional contacts that determine the fine specificity for different sialic acid linkages and underlying glycan structures. nih.gov X-ray crystallography and NMR spectroscopy studies of Siglecs in complex with ligands structurally related to Neu5Acα(2-3)Galβ(1-4)Glc have provided detailed insights into these interactions. rcsb.orgacs.org These studies show how the conformation of the sialoside and the specific interactions with amino acid side chains in the binding site contribute to the observed linkage preferences. For instance, the orientation of the galactose and glucose units in the binding pocket differs between Siglecs that prefer α2,3-linkages versus those that favor α2,6-linkages.

Investigation of Host-Pathogen Glycan Recognition Mechanisms

Viral Hemagglutinin Binding to Sialylated Receptors

The initiation of influenza A virus (IAV) infection is mediated by the viral hemagglutinin (HA) protein, which binds to sialic acid-terminated glycans on the host cell surface. researchgate.net The specificity of this binding is a major determinant of the virus's host range. Avian influenza viruses typically show a preference for receptors containing sialic acid linked to galactose via an α(2-3) linkage (avian-like receptors), such as Neu5Acα(2-3)Galβ(1-4)Glc, while human viruses preferentially bind to those with an α(2-6) linkage (human-like receptors). nih.govnih.gov The compound Neu5Acα(2-3)Galβ(1-4)Glc-pNP serves as a mimic of the natural avian-like receptor, enabling detailed in vitro studies of these interactions.

Research has demonstrated that various influenza strains exhibit distinct binding affinities for α(2-3) sialylated structures. For instance, saturation transfer difference (STD) NMR spectroscopy has been used to characterize the binding of HAs from different subtypes to 3'-Sialyllactose (B164678) (3'SL). plos.org Studies show that H5 HA from the A/Vietnam/1205/04 (H5N1) strain has a clear preference for 3'SL, whereas H1 HA (A/California/04/09) prefers the α(2-6) isomer. plos.org Interestingly, H5 HA from A/bar-headed goose/Qinghai/1A/05 (H5N1) and H9 HA from A/Hong Kong/1073/99 (H9N2) can bind to both α(2-3) and α(2-6) linked receptors with similar affinity. plos.org

Mutations in the HA protein can significantly alter this binding preference. A single amino acid substitution (P227H) in the HA of A/NWS/33 virus resulted in a sevenfold decrease in affinity for 3'-sialyllactose, effectively causing an apparent switch in specificity from α(2-3) to α(2-6) binding due to the loss of Siaα2-3 interaction. nih.gov Furthermore, dose-dependent glycan binding assays have quantified these interactions, revealing the dissociation constants for HA binding to specific receptor analogs. For example, the wild-type HA of an influenza B virus was found to bind to an avian-like receptor (3′SLN-LN) with significantly lower affinity compared to a human-like receptor (6′SLN-LN). nih.gov These studies underscore the critical role of the sialic acid linkage in viral tropism and the utility of compounds like Neu5Acα(2-3)Galβ(1-4)Glc-pNP in elucidating these molecular details.

| Influenza Virus Strain/Hemagglutinin (HA) | Receptor Analog Studied | Key Finding | Reference |

|---|---|---|---|

| A/Vietnam/1205/04 (H5N1) | 2,3-sialyllactose (3'SL) | Exhibits a clear binding preference for 3'SL over 2,6-sialyllactose. | plos.org |

| A/bar-headed goose/Qinghai/1A/05 (H5N1) | 2,3-sialyllactose (3'SL) | Binds to both 3'SL and 2,6-sialyllactose with similar affinity. | plos.org |

| A/Hong Kong/1073/99 (H9N2) | 2,3-sialyllactose (3'SL) | Demonstrates binding to both α2,3- and α2,6-linked receptors. | plos.org |

| A/NWS/33(HA)-Tokyo/67(NA) (NWS-Tok, H1N2) | 3'-sialyllactose | Binds with 10-fold higher affinity to 3'-sialyllactose than to 3'-sialyllactosamine. | nih.gov |

| A/NWS/33(P227H)(HA)-A/Memphis/31/98(NA) | 3'-sialyllactose | A P227H mutation causes a sevenfold lower affinity for 3'-sialyllactose. | nih.gov |

| Influenza B Virus (Wild-type) | 3'SLN-LN (Neu5Acα(2,3)Galβ1-4GlcNAc-spacer) | Binds with ~25 times lower affinity to the avian-like receptor compared to the human-like receptor. Apparent Kd = 5.8 × 10⁻³ M. | nih.gov |

Bacterial Adhesin Interactions and Sialic Acid Scavenging Pathways

Many bacteria utilize surface proteins called adhesins to bind to host cell structures, a critical first step in colonization and infection. researchgate.netvetbact.org Glycans, particularly those terminating in sialic acid, are common receptors for these adhesins. researchgate.net The compound Neu5Acα(2-3)Galβ(1-4)Glc-pNP serves as a defined molecular probe to investigate these interactions. For example, single-molecule force spectroscopy using atomic force microscopy (AFM) has been employed to study the binding between bacterial adhesins and mucins, which are heavily glycosylated proteins. The addition of free α(2-3)-sialyllactose was shown to reduce the number of adhesion events between the MUB adhesin from Lactobacillus reuteri and porcine gastric mucin, indicating a specific interaction with this glycan structure. mdpi.com

Beyond adhesion, the ability to recognize and bind sialylated glycans is often linked to bacterial nutrition through sialic acid scavenging pathways. dtu.dk Some pathogenic and commensal bacteria can cleave terminal sialic acids from host glycans using sialidases (neuraminidases) and then internalize the free sialic acid for use as a carbon and nitrogen source. researchgate.netdtu.dk The presence of oligosaccharides like 3'-Sialyllactose in the host environment, such as in human milk, can influence the composition of the gut microbiota by promoting the growth of bacteria capable of metabolizing sialic acid. researchgate.net For instance, certain strains of E. coli and Bacteroides fragilis can utilize 3'-Sialyllactose as a carbon source. researchgate.net This process gives them a competitive advantage and can affect host-pathogen dynamics. The binding of adhesins to sialylated receptors can therefore be the initial step that brings the bacterial sialidases in proximity to their substrates, facilitating the scavenging process.

| Bacterium | Adhesin/System | Target Glycan Structure | Functional Implication | Reference |

|---|---|---|---|---|

| Lactobacillus reuteri | Mucus-binding protein (MUB) | α(2-3)-sialyllactose | Inhibition of MUB-mucin binding, suggesting specific adhesion to this glycan. | mdpi.com |

| Escherichia coli (Uropathogenic) | FimH | Mannosylated glycoproteins | While FimH primarily targets mannose, the broader context of bacterial adhesion often involves initial, less specific interactions with abundant glycans like sialic acids before high-affinity binding occurs. Sialic acid scavenging is a known metabolic pathway in E. coli. | researchgate.netplos.org |

| Haemophilus influenzae | Not specified | Sialylated host glycans | Engages in precursor scavenging, where free sialic acid is obtained directly from hosts. | dtu.dk |

| Bacteroides fragilis | Not specified | 3'-Sialyllactose | Can utilize 3'-Sialyllactose as a carbon source, facilitating colonization. | researchgate.net |

Q & A

Q. What are the primary research applications of Neu5Acα(2-3)Galβ(1-4)GlcNAc-β-pNP in glycobiology?

This synthetic glycoside is widely used to study glycan-binding proteins (lectins, antibodies) and their roles in cell adhesion, immune regulation, and pathogen-host interactions. Its structural mimicry of natural sialylated glycans allows precise probing of glycan-protein interactions. Methodologically, it serves as a substrate in enzymatic assays to characterize glycosidase kinetics and specificity, particularly for enzymes involved in sialic acid metabolism .

Q. Which quantitative methods are suitable for analyzing Neu5Acα(2-3)Galβ(1-4)GlcNAc-β-pNP in enzymatic assays?

The phenol-sulfuric acid method (Dubois et al.) is a reliable colorimetric technique for quantifying reducing sugars derived from enzymatic hydrolysis. For higher sensitivity, high-performance liquid chromatography (HPLC) or capillary electrophoresis can resolve hydrolyzed products (e.g., p-nitrophenol). Kinetic parameters (Km, Vmax) are typically derived using Michaelis-Menten plots with spectrophotometric monitoring of p-nitrophenol release at 405 nm .

Q. How does the structure of Neu5Acα(2-3)Galβ(1-4)GlcNAc-β-pNP enable its use in glycan-binding studies?

Q. How can researchers resolve contradictions in enzyme specificity data when using Neu5Acα(2-3)Galβ(1-4)GlcNAc-β-pNP as a substrate?

Q. What experimental strategies mitigate the impact of conformational flexibility in glycan-binding studies with this compound?

The Neu5Acα(2-3)Gal linkage exhibits multiple energy minima, influencing binding affinity. Strategies include:

- Locking the linkage into specific conformations using synthetic analogs (e.g., C-glycosides).

- Using molecular dynamics simulations to predict dominant conformations in solution .

- Pairing glycan array screening with structural data (e.g., Siglec-8’s dual binding site for sialic acid and 6-sulfated galactose) to identify critical interactions .

Q. How can this compound be integrated into biosensor development for diagnostic applications?

Its high specificity for lectins makes it suitable for:

- Surface plasmon resonance (SPR) platforms to detect glycan-binding proteins in biological fluids.

- Functionalizing gold nanoparticles or quantum dots for colorimetric/fluorescent detection of pathogens (e.g., influenza hemagglutinin).

- Coupling with microfluidic devices to quantify enzyme activity in real-time, as demonstrated in glycosidase profiling .

Q. What are the challenges in extrapolating in vitro data from this compound to in vivo systems?

Key limitations include:

- Differences in glycosylation patterns between synthetic glycans and native cell-surface glycoconjugates.

- Competition with endogenous ligands (e.g., sulfated keratan sulfate in Siglec-8 binding).

- Addressing these requires:

- Comparative studies using tissue-derived glycans (e.g., camel milk oligosaccharides) .

- Knockout/knockdown models to validate functional relevance .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.